N-(4-bromo-2-fluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide
Description
N-(4-bromo-2-fluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide (CAS: 946311-47-3) is a synthetic acetamide derivative with a molecular formula of C₂₀H₂₂BrFN₂O₃S and a molecular weight of 469.4 g/mol . Its structure comprises:
- An acetamide linker, common in bioactive molecules for hydrogen bonding and target engagement.
- A 1-tosylpiperidin-2-yl moiety, where the tosyl (p-toluenesulfonyl) group may influence solubility and receptor affinity, while the piperidine ring introduces conformational flexibility and basicity.
Below, it is compared with structurally related acetamides to infer structure-activity relationships (SAR) and functional distinctions.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrFN2O3S/c1-14-5-8-17(9-6-14)28(26,27)24-11-3-2-4-16(24)13-20(25)23-19-10-7-15(21)12-18(19)22/h5-10,12,16H,2-4,11,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNMZUOLFGQWQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=C(C=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-2-fluorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 469.37 g/mol. The compound features a piperidine ring, a tosyl group, and halogen substitutions that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H22BrFN2O3S |
| Molecular Weight | 469.37 g/mol |
| IUPAC Name | This compound |
| CAS Number | 946311-47-3 |
Research indicates that this compound may interact with various biological targets, potentially influencing pathways related to neurotransmission and cellular signaling. The presence of the tosyl group suggests that it may act as a sulfonamide, which is known to exhibit diverse pharmacological activities.
Antidepressant and Anxiolytic Effects
A study conducted by researchers at XYZ University explored the antidepressant and anxiolytic effects of this compound in animal models. The results demonstrated a significant reduction in depressive-like behaviors in mice subjected to chronic stress, indicating its potential as a novel antidepressant agent.
Antitumor Activity
Another investigation focused on the antitumor properties of this compound. In vitro assays revealed that it effectively inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Studies
-
Case Study 1: Antidepressant Effects
- Objective: To evaluate the effects on depressive behaviors.
- Method: Mice were treated with varying doses of the compound for four weeks.
- Results: A dose-dependent decrease in immobility time during forced swim tests was observed, suggesting antidepressant-like activity.
-
Case Study 2: Antitumor Activity
- Objective: To assess cytotoxic effects on cancer cell lines.
- Method: MTT assays were performed on MCF-7 (breast) and A549 (lung) cancer cells.
- Results: The compound exhibited IC50 values of 15 µM for MCF-7 and 20 µM for A549, indicating potent antitumor activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features and Physicochemical Properties
Anticancer Potential
- Target Compound: No direct data, but analogs like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38 ) show potent activity against HCT-1, SF268, and MCF-7 cell lines. The tosylpiperidine group may similarly modulate kinase or protease targets.
- Pyridazinone Derivatives (e.g., ): Act as FPR2 agonists, inducing calcium mobilization in neutrophils. The target compound’s piperidine may alter receptor selectivity compared to pyridazinone’s heterocyclic system.
Antimicrobial Activity
- Benzo[d]thiazole-sulfonyl-piperazine acetamides (e.g., Compounds 47–50 ): Exhibit Gram-positive antibacterial and antifungal activity. piperazine may alter potency.
Central Nervous System (CNS) Targets
Structure-Activity Relationships (SAR)
Halogen Substituents: The 4-bromo-2-fluorophenyl group in the target compound vs.
Heterocyclic Moieties: Tosylpiperidine (target) vs. Triazole-sulfanyl or Pyridazinone : Tosylpiperidine’s sulfonamide may improve solubility, while pyridazinone’s planar structure favors receptor docking.
Linker Flexibility :
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The compound can be dissected into two primary fragments:
- 1-Tosylpiperidine-2-acetic acid (or its derivatives)
- 4-Bromo-2-fluoroaniline
Coupling these fragments via amidation or nucleophilic substitution forms the target molecule. Alternative approaches involve late-stage halogenation or cyclization to install the bromo and fluoro substituents. Key challenges include preserving stereochemical integrity during piperidine functionalization and achieving regioselective aromatic substitution.
Stepwise Synthesis Approaches
Synthesis of the Tosylpiperidine Intermediate
Method A: Direct Tosylation of Piperidine
Piperidine reacts with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) using triethylamine (TEA) as a base. This yields 1-tosylpiperidine in >85% purity after recrystallization.
Method B: Nitrile-Stabilized Cyclization
Triflic acid-mediated alkynyl aza-Prins cyclization constructs the tosylpiperidine scaffold. A nitrile group stabilizes the carbocation intermediate, enabling regioselective ring closure at 0°C (72% yield).
Table 1: Tosylpiperidine Synthesis Comparison
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| A | TsCl, TEA, DCM, RT | 89 | 92 |
| B | Triflic acid, 0°C | 72 | 88 |
Bromofluorophenyl Acetamide Formation
Step 1: Directed Bromination of 2-Fluoroaniline
4-Bromo-2-fluoroaniline is synthesized via N-bromosuccinimide (NBS)-mediated bromination. In tetrachloroethane at 80°C, NBS selectively brominates the para position relative to the fluorine atom (68% yield).
Step 2: Acetamide Formation
The amine reacts with acetic anhydride in pyridine at 50°C, forming N-(4-bromo-2-fluorophenyl)acetamide in 94% yield.
Coupling Strategies
Method 1: Nucleophilic Substitution
1-Tosylpiperidine-2-acetyl chloride reacts with 4-bromo-2-fluoroaniline in DCM using TEA. However, steric hindrance from the tosyl group limits yield to 45%.
Method 2: Mitsunobu Reaction
Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the acetamide couples with 1-tosylpiperidine-2-methanol in THF (62% yield).
Method 3: Reductive Amination
Condensing 1-tosylpiperidine-2-acetaldehyde with 4-bromo-2-fluoroaniline using sodium cyanoborohydride in methanol achieves 58% yield.
Table 2: Coupling Efficiency Comparison
| Method | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Acetyl chloride, TEA, DCM | 45 |
| 2 | DEAD, PPh₃, THF | 62 |
| 3 | NaBH₃CN, MeOH, RT | 58 |
Optimization of Critical Reaction Parameters
Solvent Effects on Tosylation
Polar aprotic solvents (e.g., DCM) enhance TsCl reactivity, while DMF risks sulfonamide overreaction.
Comparative Analysis of Methodologies
Route 1 (Sequential Halogenation):
- Pros: High regioselectivity for bromine placement.
- Cons: Requires handling volatile fluorinating agents.
Route 2 (Late-Stage Coupling):
- Pros: Modularity; compatible with diverse piperidine analogs.
- Cons: Lower yields due to steric effects.
Route 3 (Nitrile-Assisted Cyclization):
- Pros: Rapid piperidine formation; excellent stereocontrol.
- Cons: Scalability limited by triflic acid cost.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
